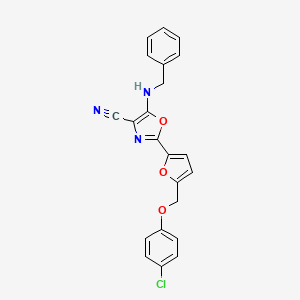

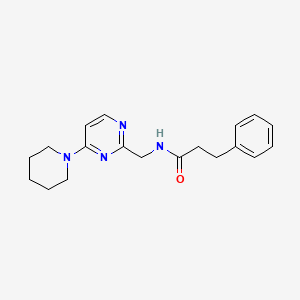

![molecular formula C8H9BrS B2514161 1-Bromo-3-[(methylsulfanyl)methyl]benzene CAS No. 76354-12-6](/img/structure/B2514161.png)

1-Bromo-3-[(methylsulfanyl)methyl]benzene

Overview

Description

The compound 1-Bromo-3-[(methylsulfanyl)methyl]benzene is a brominated aromatic molecule with a methylsulfanyl substituent. While the specific compound is not directly studied in the provided papers, related brominated benzenes and their derivatives have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to 1-Bromo-3-[(methylsulfanyl)methyl]benzene.

Synthesis Analysis

The synthesis of brominated aromatic compounds is a topic of interest due to their potential applications in various fields, including materials science and pharmaceuticals. For instance, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is discussed, highlighting procedures such as characterization using NMR, IR spectroscopy, and elemental analysis . Similarly, the preparation of sterically hindered aryl bromides like 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene is reported, with an emphasis on the presence of rotational isomers and their conversion to aryllithium compounds . These studies suggest that the synthesis of 1-Bromo-3-[(methylsulfanyl)methyl]benzene would likely involve careful consideration of steric effects and the potential for isomer formation.

Molecular Structure Analysis

The molecular structure of brominated benzenes can be complex due to the presence of substituents that influence the overall geometry. For example, the crystal structure of 2-(4-Bromophenyl)-5,6-methylenedioxy-3-phenylsulfinyl-1-benzofuran benzene solvate shows how substituents can affect the plane of the benzene ring and the stabilization of the structure through intermolecular interactions . This information can be used to infer that 1-Bromo-3-[(methylsulfanyl)methyl]benzene may also exhibit interesting structural features, such as dihedral angles between the planes of the benzene ring and substituents, as well as potential stabilizing interactions.

Chemical Reactions Analysis

The reactivity of brominated benzenes with various functional groups can lead to a range of chemical reactions. For instance, the oxidation of bromo(methylsulfanyl)benzenes by toluene dioxygenase has been studied, revealing the absolute configuration of metabolites and trends in chemo- and regioselectivity . This suggests that 1-Bromo-3-[(methylsulfanyl)methyl]benzene could undergo similar oxidative transformations, potentially yielding metabolites with specific configurations and selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzenes are influenced by their molecular structure and the nature of their substituents. The crystal structures of various bromo- and bromomethyl-substituted benzenes have been determined, showing diverse packing motifs and interactions such as hydrogen bonding and halogen bonding . These findings indicate that 1-Bromo-3-[(methylsulfanyl)methyl]benzene would likely have distinct physical properties, such as melting and boiling points, solubility, and crystal packing, which could be influenced by the presence of the methylsulfanyl group and the bromine atom.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Methylsulfinyl Derivatives : The compound has been utilized in the synthesis of methylsulfinyl benzofurans, which are important intermediates for various chemical transformations. For example, the oxidation of methyl 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetate has led to the formation of compounds with significant structural interest due to their crystal structures stabilized by various interactions such as C—H⋯π and π–π interactions (Choi et al., 2008).

Complexation with Rhodium for Chiral Syntheses : A notable application involves the synthesis of axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene, which was used to prepare diastereomeric sulfoxides and their subsequent complexation with rhodium, demonstrating the potential for creating planar chiral bidentate ligands for asymmetric catalysis (Baker et al., 2012).

Biological Activity Studies

Carbonic Anhydrase Inhibition : Derivatives of 1-Bromo-3-[(methylsulfanyl)methyl]benzene have been explored for their carbonic anhydrase inhibitory activities. Novel bromophenols derived from the compound showed potent inhibitory action against human carbonic anhydrase I and II isoenzymes, highlighting their potential for therapeutic applications (Bayrak et al., 2019).

Enzymatic Oxidation and Metabolite Synthesis : The compound has also been subject to enzymatic oxidation studies, leading to the generation of new metabolites with determined structures and absolute configurations. These metabolites are of interest for their potential use in asymmetric synthesis and understanding the chemoselectivity and regioselectivity of enzymatic transformations (Finn et al., 2005).

Safety and Hazards

properties

IUPAC Name |

1-bromo-3-(methylsulfanylmethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYANMBFMSHEHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-[(methylsulfanyl)methyl]benzene | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

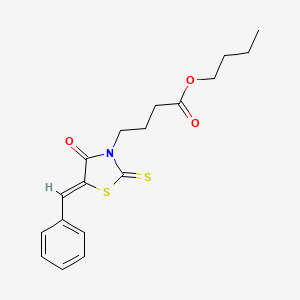

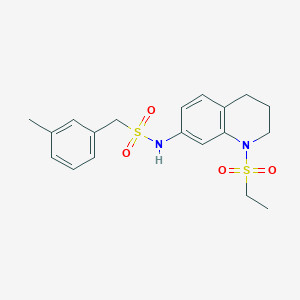

![N-(3,4-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2514078.png)

![2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B2514082.png)

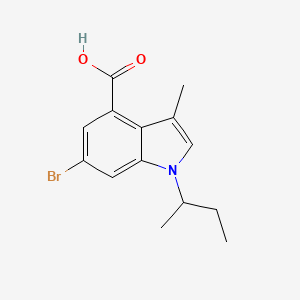

![6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B2514083.png)

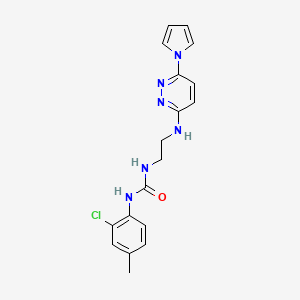

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide](/img/structure/B2514086.png)

![2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole](/img/structure/B2514087.png)

![5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2514098.png)

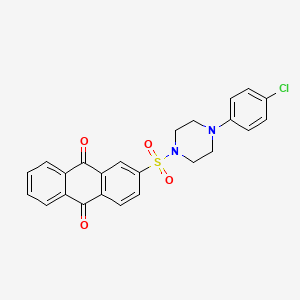

![3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2514099.png)